molecular formula C25H19NO2 B3440159 11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline

11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline

Cat. No. B3440159
M. Wt: 365.4 g/mol
InChI Key: OEAQYHJVKLPKFH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, has been reported. It has a molecular formula of C18H16O3 and a monoisotopic mass of 280.109955 Da .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For example, they can undergo reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, include a molecular weight of 280.3 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 462.5±45.0 °C at 760 mmHg, and a flash point of 225.6±15.1 °C .

properties

IUPAC Name

(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]indeno[1,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c1-27-23-12-11-16(14-24(23)28-2)13-20-18-8-4-5-9-19(18)25-21(20)15-17-7-3-6-10-22(17)26-25/h3-15H,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAQYHJVKLPKFH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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